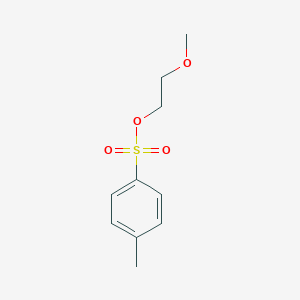

2-Methoxyethyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds is detailed in one of the studies, which describes the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule is then further reacted with various alkyl/aralkyl halides to produce a series of new sulfonamides . Although this does not directly describe the synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate, the methodology could potentially be adapted for its synthesis by changing the starting amine and halide reactants.

Molecular Structure Analysis

A structural and theoretical study based on Density Functional Theory (DFT) calculations was performed on a related compound, providing insights into molecular geometry optimization, spectral investigations, and theoretical calculations of various molecular properties . While this study does not directly analyze 2-Methoxyethyl 4-methylbenzenesulfonate, the methods used could be applied to study its molecular structure.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2-Methoxyethyl 4-methylbenzenesulfonate. However, one paper discusses the reaction of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid with primary amines, which could be relevant if 2-Methoxyethyl 4-methylbenzenesulfonate were to react with amines under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, were investigated, providing a potential approach to synthesize cardiotonic drugs . Another study examined the assay and decomposition dynamics of a similar compound, which could offer insights into the stability and decomposition of 2-Methoxyethyl 4-methylbenzenesulfonate under various conditions . Lastly, the reaction kinetics of 2-methoxybenzenediazonium with sulfite ions were studied, which might be relevant to understanding the reactivity of the sulfonate group in 2-Methoxyethyl 4-methylbenzenesulfonate .

Applications De Recherche Scientifique

Fluorophore Synthesis and Spectroscopy

- 2-Methoxyethyl 4-methylbenzenesulfonate analogues have been studied for their application in synthesizing specific fluorophores, like Zinquin ester, which are used for detecting Zn(II) ions. These compounds exhibit bathochromic shifts in UV/visible spectra upon Zn(II) addition and form fluorescent complexes with Zn(II) (Kimber et al., 2003).

Crystal Growth and Optical Properties

- The compound has been explored in the growth of large, high-quality organic nonlinear optical crystals. These studies focus on their optical transmittance, dielectric properties, and thermal stability, crucial for developing materials with specific optical applications (Xu et al., 2020).

Luminescent Lanthanide Coordination Polymers

- 2-Methoxyethyl 4-methylbenzenesulfonate derivatives have been used to create luminescent lanthanide coordination polymers. These structures have been studied for their potential in luminescence applications, contributing to material science and photonics (Yang et al., 2008).

Infrared and Raman Spectroscopic Studies

- The compound has been the subject of detailed spectroscopic analysis, including IR and Raman studies, to understand its molecular structure and behavior. This research aids in the development of advanced spectroscopic techniques (Ristova et al., 1999).

Terahertz (THz) Wave Applications

- Studies have been conducted on derivatives of 2-Methoxyethyl 4-methylbenzenesulfonate for their efficiency in generating terahertz (THz) waves, which have wide-ranging applications in imaging and communications (Kim et al., 2012).

Organic Synthesis

- The compound has been utilized in various organic synthesis processes, such as the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), demonstrating its versatility as a chemical intermediary (Pan et al., 2020).

Corrosion Inhibition

- Research has explored the use of 2-Methoxyethyl 4-methylbenzenesulfonate derivatives as corrosion inhibitors, particularly in acidic mediums, highlighting their potential in industrial applications (Ehsani et al., 2015).

Analytical Chemistry Applications

- The compound has been used in analytical chemistry for the extraction and identification of pollutants in industrial effluents, demonstrating its utility in environmental monitoring (Alonso et al., 1999).

Biochemical Studies

- Studies have been conducted on the binding of 2-Methoxyethyl 4-methylbenzenesulfonate derivatives with DNA, contributing to our understanding of molecular interactions in biochemistry (Vadivelan et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-methoxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXJJSAQSRHKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58320-73-3 | |

| Record name | Polyethylene glycol monomethyl ether tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58320-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00884963 | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17178-10-8, 58320-73-3 | |

| Record name | 2-Methoxyethyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17178-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58320-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)

![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)